

Culmcerclib: A Technical Guide to its Antineoplastic Properties

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Compound of Interest

Compound Name: *Culmcerclib*

Cat. No.: *B10830849*

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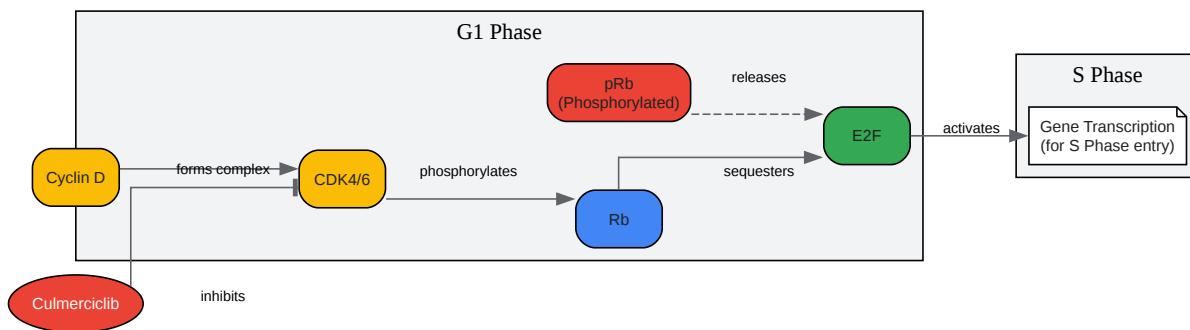
For Researchers, Scientists, and Drug Development Professionals

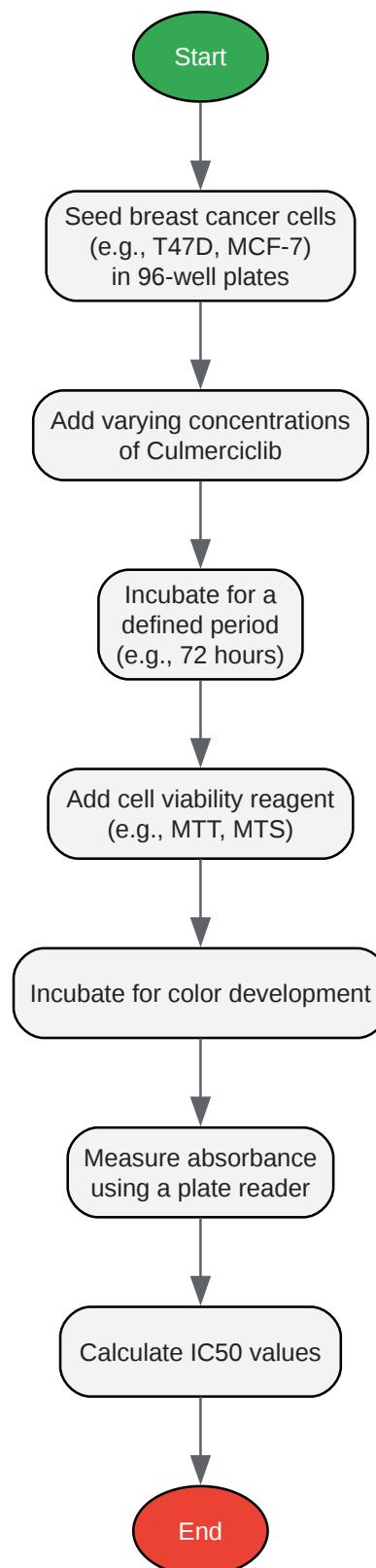
Introduction

Culmcerclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating potent antineoplastic activity.^{[1][2]} It primarily targets CDK4 and CDK6, key regulators of the cell cycle, and also shows inhibitory effects on CDK2.^{[3][4][5]} This multi-targeted approach suggests a potential to overcome resistance mechanisms observed with more selective CDK4/6 inhibitors.^[5] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the antineoplastic properties of **Culmcerclib**.

Mechanism of Action

Culmcerclib exerts its anticancer effects by selectively inhibiting CDK4 and CDK6.^[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) in the early G1 phase of the cell cycle.^{[1][3]} Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.^[1] This leads to cell cycle arrest, suppression of DNA replication, and ultimately, a decrease in tumor cell proliferation.^[1] **Culmcerclib** has a particularly strong selective inhibitory effect on CDK4.^{[3][4]}



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